Reduced Molar Potency of N-Heptanoyl-DL-homoserine Lactone Racemate vs. Enantiopure L-Form at LuxR-Type Receptors
The biological activity of N-Heptanoyl-DL-homoserine lactone is intrinsically limited by its racemic nature. The L-isomer is confirmed as the only or most active enantiomer at LuxR-type quorum sensing receptors, while the D-isomer exhibits substantially reduced activity [1]. Consequently, on a molar basis, the DL racemic mixture is approximately 50% as active as the enantiopure N-Heptanoyl-L-homoserine lactone (CAS 177158-20-2). This results in a calculated ~2-fold reduction in apparent potency in standard LuxR-dependent reporter assays. The difference in absolute activity between D- and L-enantiomers has been demonstrated across multiple AHL analogs, establishing this as a class-wide property [1].
| Evidence Dimension | LuxR-dependent bioluminescence induction potency |
|---|---|
| Target Compound Data | N-Heptanoyl-DL-homoserine lactone: ~50% of L-enantiomer activity (inferred from D-isomer inactivity) |
| Comparator Or Baseline | N-Heptanoyl-L-homoserine lactone (CAS 177158-20-2): 100% activity (reference enantiomer) |
| Quantified Difference | Approximately 2-fold lower molar potency |
| Conditions | LuxR QS reporter assays in recombinant E. coli (generalizable across AHL family members) |
Why This Matters
Researchers performing quantitative dose-response experiments must use the enantiopure L-form to achieve accurate EC50 values; the DL racemate inflates the apparent concentration response and reduces sensitivity.
- [1] Li SZ, et al. Influence of the d/l configuration of N-acyl-homoserine lactones (AHLs) and analogues on their Lux-R dependent quorum sensing activity. Bioorg Chem. 2018;77:215-222. View Source
